R-etodolac is the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) etodolac (Lodine®). Unlike its S-enantiomer, R-etodolac lacks cyclooxygenase (COX) inhibitory activity [, , , ]. This characteristic is significant as it separates R-etodolac from the typical anti-inflammatory action of NSAIDs, allowing for the investigation of its unique mechanisms and potential therapeutic applications in areas beyond inflammation.
Retinoid X receptor alpha (RXRα) binding and degradation: R-etodolac demonstrates binding affinity to RXRα, leading to the inhibition of its transcriptional activity and subsequent protein degradation through a ubiquitin-proteasome pathway []. This interaction has been linked to its anti-cancer properties.
β-catenin pathway downregulation: R-etodolac has been shown to downregulate the β-catenin signaling pathway, potentially contributing to its anti-cancer effects [].
E-cadherin upregulation: Research indicates that R-etodolac can enhance the expression of E-cadherin, a cell adhesion protein, suggesting a potential role in maintaining cell-cell adhesion and suppressing tumor growth [, ].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: